5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C27H19FN4O2S and its molecular weight is 482.53. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound is synthesized via a two-step reaction. First, pyrazoline is formed through a one-pot three-component reaction under microwave irradiation. Next, oxidative aromatization of pyrazoline yields the final pyrazole product .
- Pyrazoles and their derivatives play crucial roles in various biological activities:
- Antimicrobial : Some pyrazoles exhibit antimicrobial properties .
- Anti-tuberculosis : Certain pyrazoles have shown effectiveness against tuberculosis .
- Anti-inflammatory : Pyrazoles are investigated for their anti-inflammatory potential .
- Antioxidant : Pyrazoles are studied for their antioxidant activity .
- Anti-tumor : Pyrazoles may have anti-tumor properties .
- Cytotoxicity : Some pyrazoles exhibit cytotoxic effects .
- Analgesic : Pyrazoles are explored as potential analgesics .
- Anti-cancer : Pyrazole derivatives have been investigated for their anti-cancer activity against breast cancer cell lines .
- Hepatic Cancer Agents : Several pyrazoles are patented as agents against hepatic cancer (HePG-2) .
- Fluorinated Compounds : Fluorinated compounds, like the one , are popular in medicinal chemistry due to their stability and increased binding affinity .
- The synthesized compound was evaluated for its binding affinity to the human estrogen alpha receptor (ERα). It showed a close affinity to 4-OHT, a native ligand .
Synthesis and Structure
Biological Activities
Molecular Docking Study
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, causing changes that result in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN4O2S/c28-18-11-9-16(10-12-18)24(33)15-35-27-31-22-8-4-2-6-20(22)25-30-23(26(34)32(25)27)13-17-14-29-21-7-3-1-5-19(17)21/h1-12,14,23,29H,13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHKJWCGOPWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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